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Compound of Interest

Compound Name: Ethyl 2,6-dimethylisonicotinate

CAS No.: 39965-80-5

Cat. No.: B1601442

Get Quote

Executive Summary
Substituted isonicotinates—esters and salts of pyridine-4-carboxylic acid—represent a critical

scaffold in medicinal chemistry. While historically anchored by the anti-tubercular efficacy of

their hydrazide derivative (Isoniazid), contemporary research has expanded their utility into

oncology, anti-inflammatory therapeutics, and metallodrug design. This guide provides a

technical analysis of the structure-activity relationships (SAR), mechanistic pathways, and

validated experimental protocols for developing substituted isonicotinates.

Chemical Basis & Structural Diversity[1][2][3]
The core pharmacophore is the pyridine-4-carboxylate moiety. Its biological activity is

modulated by two distinct vectors of modification:[1][2]

Ring Substitution (C2/C3/C5/C6): Alters electronic density, pKa, and lipophilicity.

Carboxyl Derivatization (C4): Esters (prodrugs), hydrazides (metal chelators), and amides.
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The electronic environment of the pyridine nitrogen is crucial for metabolic activation. Electron-

withdrawing groups (EWGs) at C2/C6 can stabilize the ring against oxidative metabolism but

may reduce the basicity required for specific enzyme interactions (e.g., KatG activation in M.

tuberculosis).
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Figure 1: Structural modulation vectors for isonicotinic acid derivatives. Note the divergence in

SAR requirements between anti-tubercular and anticancer applications.

Antimicrobial & Anti-tubercular Potency[1][2][4][5]
[6][7]
The most validated application of isonicotinates is in the treatment of Tuberculosis (TB).[2]

While Isoniazid (INH) is a hydrazide, isonicotinic acid esters serve as crucial lipophilic prodrugs

or "mutual prodrugs" where the ester moiety itself possesses biological activity (e.g., triclosan

esters).

Mechanism of Action: The KatG-InhA Pathway
Isonicotinates function as prodrugs.[1][2][3] In Mycobacterium tuberculosis (Mtb), they are

activated by the catalase-peroxidase enzyme KatG.[2][4][5] This generates an isonicotinoyl

radical that couples with NAD+, forming an adduct that inhibits InhA (enoyl-ACP reductase),

leading to cell wall lysis.[4]
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Figure 2: The activation cascade of isonicotinic acid derivatives within Mycobacterium

tuberculosis.

Comparative Efficacy Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) of various

isonicotinate derivatives against M. tuberculosis H37Rv, highlighting the impact of esterification

vs. hydrazide formation.
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Compound Class Derivative Type MIC (µM) vs H37Rv Mechanism Note

Isoniazid (Ref) Hydrazide 0.36 - 0.70
Standard of care;

requires KatG.

Alkyl Isonicotinates Simple Ester > 50.0
Poor KatG substrates;

hydrolysis required.

Mutual Esters Triclosan-Isonicotinate 0.125 - 1.0
Dual mechanism:

InhA + FabI inhibition.

Sulfonate Hydrazones
Sulfonate Ester

Linkage
0.31 - 0.62

Effective against

some INH-resistant

strains.[2]

Ring-Substituted 2-Methyl-INH > 64.0

Steric hindrance

prevents KatG

activation.

Data aggregated from recent medicinal chemistry evaluations (see References).

Antiproliferative & Anticancer Mechanisms[3][9]
Beyond antimicrobials, substituted isonicotinates are emerging as scaffolds for oncology,

particularly when complexed with transition metals (Ruthenium, Copper) or derivatized into

Schiff bases.

Key Mechanisms[6]
ROS Generation: Halogenated isonicotinates (e.g., 2-chloro derivatives) can induce

oxidative stress in tumor cells, triggering mitochondrial membrane depolarization.

Metal Chelation: Ruthenium(II) complexes bearing isonicotinic acid ligands demonstrate

cytotoxicity against A549 (lung) and MCF-7 (breast) cancer lines by intercalating DNA or

inhibiting specific kinases.

Kinase Inhibition: N-substituted isonicotinamides act as inhibitors of VEGFR (Vascular

Endothelial Growth Factor Receptor), reducing tumor angiogenesis.
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Experimental Protocols
Protocol A: Synthesis of Substituted Isonicotinic Acid
Esters (Fischer Esterification)
Use Case: Creating lipophilic precursors or mutual prodrugs.

Reagents: Substituted isonicotinic acid (1.0 equiv), Alcohol (excess), H₂SO₄ (catalytic).

Dissolution: Dissolve 10 mmol of the substituted isonicotinic acid in 20 mL of the

corresponding absolute alcohol (methanol/ethanol).

Catalysis: Add 0.5 mL of concentrated H₂SO₄ dropwise at 0°C.

Reflux: Heat the mixture to reflux (60-80°C depending on alcohol) for 6–8 hours. Monitor via

TLC (Mobile phase: CHCl₃:MeOH 9:1).

Neutralization: Cool to room temperature. Pour onto crushed ice (50g). Neutralize with

saturated NaHCO₃ solution until pH ~8.

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Dry organic layer over anhydrous Na₂SO₄.

Purification: Evaporate solvent. Recrystallize from ethanol/water or purify via silica gel

column chromatography.

Protocol B: Synthesis of Isonicotinic Acid Hydrazides
Use Case: Converting esters to active anti-tubercular pharmacophores.

Reaction: Dissolve the ester (Protocol A product) in Ethanol (10 mL/g). Add Hydrazine

Hydrate (1.5 equiv, 80% solution).

Reflux: Reflux for 4–6 hours. A solid precipitate usually forms upon cooling.

Isolation: Filter the solid, wash with cold ethanol, and dry under vacuum.

Validation: Confirm structure via IR (C=O amide stretch ~1660 cm⁻¹) and ¹H-NMR.
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Protocol C: Biological Assay - Alamar Blue (Resazurin)
Microplate Assay
Use Case: Determining MIC against Mycobacteria.

Self-Validating Controls:

Negative Control: Media only (Sterility check).

Positive Control: Rifampicin or Isoniazid (Sensitivity check).

Solvent Control: DMSO max 1% (Toxicity check).

Inoculum Prep: Dilute M. tuberculosis culture to OD₆₀₀ 0.01.

Plating: Add 100 µL of Middlebrook 7H9 broth to 96-well plates.

Compound Addition: Serial dilution of the isonicotinate derivative (range 100 µM to 0.1 µM).

Incubation: Incubate at 37°C for 5 days.

Development: Add 20 µL Resazurin (0.02%) and 12 µL Tween 80. Incubate 24h.

Readout: Pink color = Growth (Reduction of Resazurin). Blue color = Inhibition.
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Figure 3: Integrated synthetic and screening workflow for isonicotinate development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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